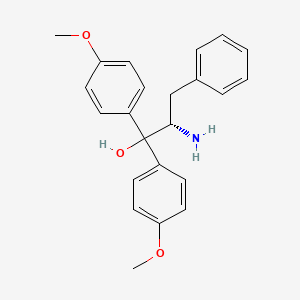
3-Cyclopropoxy-4-formyl-N,N-dimethylpicolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-4-formyl-N,N-dimethylpicolinamide is an organic compound with the molecular formula C12H14N2O3 and a molecular weight of 234.254 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a formyl group, and a picolinamide structure, making it a unique and interesting molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-4-formyl-N,N-dimethylpicolinamide typically involves the reaction of 3-cyclopropoxy-4-formylpyridine with N,N-dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require the use of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-4-formyl-N,N-dimethylpicolinamide can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: 3-Cyclopropoxy-4-carboxy-N,N-dimethylpicolinamide.
Reduction: 3-Cyclopropoxy-4-hydroxymethyl-N,N-dimethylpicolinamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyclopropoxy-4-formyl-N,N-dimethylpicolinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-4-formyl-N,N-dimethylpicolinamide involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, while the cyclopropoxy and picolinamide moieties may interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclopropoxy-3-formyl-N,N-dimethylpicolinamide
- 3-Cyclopropoxy-5-formyl-N,N-dimethylpicolinamide
- 3-Cyclopropoxy-4-formyl-N,N-dimethylbenzamide
Uniqueness
3-Cyclopropoxy-4-formyl-N,N-dimethylpicolinamide is unique due to its specific substitution pattern on the picolinamide ring, which imparts distinct chemical and biological properties. The presence of the cyclopropoxy group adds to its uniqueness, as it can influence the compound’s reactivity and interactions with other molecules .
Properties
Molecular Formula |
C12H14N2O3 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
3-cyclopropyloxy-4-formyl-N,N-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C12H14N2O3/c1-14(2)12(16)10-11(17-9-3-4-9)8(7-15)5-6-13-10/h5-7,9H,3-4H2,1-2H3 |
InChI Key |
WHMLPJUADCXWIM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=NC=CC(=C1OC2CC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


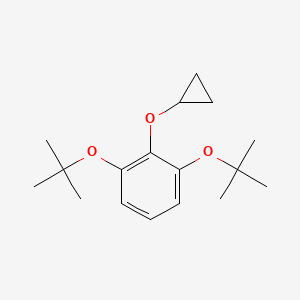
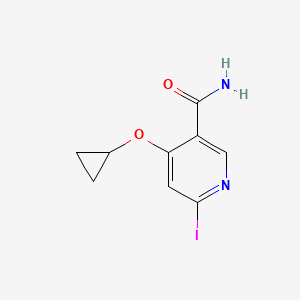
![Methyl 4-[({2-[(3-iodo-4-methoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)amino]-4-oxobutanoate](/img/structure/B14814142.png)
![N-(2-Fluoro-3,5-dimethoxyphenyl)-N-(1H-imidazol-2-ylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)pyrido[2,3-b]pyrazin-6-amine, sulfate](/img/structure/B14814157.png)
![1',2'-Dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B14814160.png)
![tert-butyl 2-amino-2-[(2R)-morpholin-2-yl]acetate](/img/structure/B14814166.png)
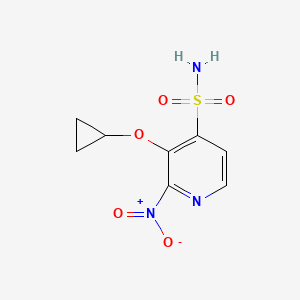
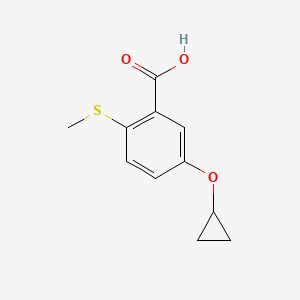


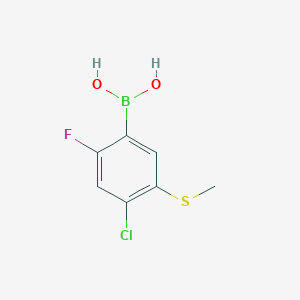
![N-(2,4-dimethylphenyl)-4-{2-[(2E)-3-(furan-2-yl)prop-2-enoyl]hydrazinyl}-4-oxobutanamide](/img/structure/B14814210.png)

